molecular formula C25H27O2P B14623461 [4-(1,3-Dioxolan-2-yl)butan-2-ylidene](triphenyl)-lambda~5~-phosphane CAS No. 59373-01-2

[4-(1,3-Dioxolan-2-yl)butan-2-ylidene](triphenyl)-lambda~5~-phosphane

Cat. No.: B14623461
CAS No.: 59373-01-2
M. Wt: 390.5 g/mol
InChI Key: BWOSVTVKFHPOFI-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane is a chemical compound that features a unique structure combining a dioxolane ring and a phosphane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane typically involves the reaction of a dioxolane derivative with a triphenylphosphane precursor. The reaction conditions often require the use of a solvent such as toluene or dichloromethane and may involve catalysts like palladium or platinum complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphane oxides, while reduction could produce phosphane hydrides .

Scientific Research Applications

Chemistry

In chemistry, 4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to stabilize metal complexes and facilitate various catalytic processes .

Biology and Medicine

Industry

In industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in the production of catalysts for chemical manufacturing .

Mechanism of Action

The mechanism by which 4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, enhancing its reactivity and selectivity in catalytic processes. The dioxolane ring and phosphane group provide a unique electronic environment that can stabilize reactive intermediates and facilitate various chemical transformations .

Comparison with Similar Compounds

Properties

CAS No.

59373-01-2

Molecular Formula

C25H27O2P

Molecular Weight

390.5 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)butan-2-ylidene-triphenyl-λ5-phosphane

InChI

InChI=1S/C25H27O2P/c1-21(17-18-25-26-19-20-27-25)28(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-16,25H,17-20H2,1H3

InChI Key

BWOSVTVKFHPOFI-UHFFFAOYSA-N

Canonical SMILES

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4OCCO4

Origin of Product

United States

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